Cas no 50998-05-5 (1-Morpholinopropan-2-amine)

1-Morpholinopropan-2-amine 化学的及び物理的性質
名前と識別子
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- 1-Morpholinopropan-2-amine
- 1-Methyl-2-morpholin-4-ylethylamine
- 1-METHYL-2-MORPHOLIN-4-YL-ETHYLAMINE
- 4-(2-Aminopropyl)Morpholine
- 4-Morpholineethanamine,a-methyl-
- N-(2-aminopropyl)morpholine
- (1-methyl-2-morpholin-4-ylethyl)amine
- 1-(4-morpholinyl)-2-propanamine(SALTDATA: FREE)
- 1-(morpholin-4-yl)propan-2-amine
- 1-morpholin-4-ylprop-2-ylamine
- AC1Q2BBZ
- EINECS 256-904-2
- N-(2-aminopropyl)-tetrahydro- 1,4-oxazine
- SBB017919
- SureCN39809
- α-Methyl-4-morpholineethanamine
- 1-(4-morpholinyl)-2-propanamine
- 1-Morpholino-propan-2-amine 2HCl
- 4-Morpholineethanamine, .alpha.-methyl-
- 50998-05-5
- MFCD09723220
- 2-Amino-1-morpholinopropane
- N-(2-aminopropyl)-morpholine
- BS-28639
- EN300-40421
- MFCD00014621
- [1-Methyl-2-(morpholin-4-yl)ethyl]amine
- SCHEMBL39809
- 1-(4-Morpholinyl)-2-propanamine, AldrichCPR
- SWZKXIPDGAAYKE-UHFFFAOYSA-N
- AKOS016046570
- CS-0207467
- a-methyl-4-morpholineethanamine
- NS00057123
- 1-morpholin-4-ylpropan-2-amine
- Z271007874
- BB 0260987
- FT-0678429
- 4-Morpholineethanamine, alpha-methyl-
- AKOS000137160
- DTXSID40885939
- STK348976
- BBL039604
- G15145
-
- MDL: MFCD00014621
- インチ: InChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3
- InChIKey: SWZKXIPDGAAYKE-UHFFFAOYSA-N
- ほほえんだ: CC(CN1CCOCC1)N
計算された属性
- せいみつぶんしりょう: 144.12638
- どういたいしつりょう: 144.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 91.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 38.5Ų
じっけんとくせい
- 密度みつど: 0.983
- ふってん: 214.8°Cat760mmHg
- フラッシュポイント: 83.7°C
- 屈折率: 1.471
- PSA: 38.49
- 酸性度係数(pKa): 9.97±0.10(Predicted)
1-Morpholinopropan-2-amine セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H315-H318-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
- 危険レベル:IRRITANT
1-Morpholinopropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M156421-100mg |
1-methyl-2-morpholin-4-ylethylamine |
50998-05-5 | 100mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-40421-0.1g |
1-(morpholin-4-yl)propan-2-amine |
50998-05-5 | 95.0% | 0.1g |
$63.0 | 2025-03-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170677-1g |
1-(4-Morpholinyl)-2-propanamine |
50998-05-5 | 1g |
¥1,028.00 | 2021-05-21 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00001-1G |
1-(4-Morpholinyl)-2-propanamine |
50998-05-5 | 1g |
¥4097.58 | 2023-11-14 | ||
Chemenu | CM115562-5g |
1-methyl-2-morpholin-4-ylethylamine |
50998-05-5 | 95% | 5g |
$624 | 2021-08-06 | |
eNovation Chemicals LLC | Y1255984-1g |
4-(2-aminopropyl)morpholine |
50998-05-5 | 95% | 1g |
$255 | 2024-06-06 | |
Enamine | EN300-40421-2.5g |
1-(morpholin-4-yl)propan-2-amine |
50998-05-5 | 95.0% | 2.5g |
$310.0 | 2025-03-15 | |
abcr | AB218640-500 mg |
1-(4-Morpholinyl)-2-propanamine; 95% |
50998-05-5 | 500MG |
€264.80 | 2022-03-04 | ||
Enamine | EN300-40421-0.5g |
1-(morpholin-4-yl)propan-2-amine |
50998-05-5 | 95.0% | 0.5g |
$143.0 | 2025-03-15 | |
Enamine | EN300-40421-1.0g |
1-(morpholin-4-yl)propan-2-amine |
50998-05-5 | 95.0% | 1.0g |
$183.0 | 2025-03-15 |
1-Morpholinopropan-2-amine 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
5. Book reviews
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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10. Bacteriological
1-Morpholinopropan-2-amineに関する追加情報
Introduction to 1-Morpholinopropan-2-amine (CAS No. 50998-05-5)
1-Morpholinopropan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 50998-05-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This amine derivative features a morpholine ring attached to a propylamine backbone, making it a versatile intermediate in the synthesis of various pharmacologically active molecules. The unique structural motif of 1-Morpholinopropan-2-amine contributes to its broad applicability in drug development, particularly in the design of novel therapeutic agents targeting diverse biological pathways.
The compound’s chemical structure, characterized by a six-membered morpholine ring and a secondary amine functionality at the 2-position of the propyl chain, offers multiple sites for functionalization. This flexibility has been exploited in medicinal chemistry to develop molecules with enhanced binding affinity and selectivity. Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 1-Morpholinopropan-2-amine as a scaffold for generating lead compounds with improved pharmacokinetic profiles.
In recent years, 1-Morpholinopropan-2-amine has garnered attention for its role in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, derivatives of this compound have been investigated as inhibitors of Janus kinases (JAKs), a family of enzymes implicated in various autoimmune disorders. Studies have demonstrated that modifications to the morpholine ring and the propylamine side chain can significantly modulate enzyme inhibition, leading to more potent and selective JAK inhibitors. These findings align with the broader trend in drug discovery toward targeted therapies that minimize off-target effects.
Another area where 1-Morpholinopropan-2-amine has shown promise is in the development of antiviral agents. The morpholine moiety is known to enhance metabolic stability and bioavailability, making it an attractive component in drug design. Researchers have explored its use in creating protease inhibitors for viral replication, particularly those targeting HIV and hepatitis C. The ability to fine-tune the electronic and steric properties of 1-Morpholinopropan-2-amine derivatives has enabled the development of compounds with improved antiviral efficacy and reduced toxicity.
The compound’s utility extends beyond oncology and virology. In neuropharmacology, 1-Morpholinopropan-2-amine derivatives have been investigated as potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The morpholine ring’s ability to interact with biological targets like neurotransmitter receptors suggests its potential in modulating neuronal activity. Preliminary studies have shown that certain analogs can cross the blood-brain barrier more efficiently than traditional small-molecule drugs, opening new avenues for therapeutic intervention.
From a synthetic chemistry perspective, 1-Morpholinopropan-2-amine serves as a valuable building block for constructing complex molecular architectures. Its reactivity allows for facile introduction of various functional groups, enabling chemists to generate libraries of compounds for high-throughput screening. Advances in green chemistry have also prompted interest in developing sustainable synthetic routes for 1-Morpholinopropan-2-amine, with efforts focused on reducing waste and improving atom economy.
The pharmacokinetic properties of 1-Morpholinopropan-2-amine derivatives have been extensively studied to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles. Computational methods such as molecular dynamics simulations and quantum mechanical calculations have been employed to predict how structural modifications will influence these properties. Such insights are crucial for translating laboratory findings into clinical reality, where drug candidates must meet stringent biopharmaceutical criteria.
In conclusion, 1-Morpholinopropan-2-amine (CAS No. 50998-05-5) represents a cornerstone compound in modern drug discovery. Its structural versatility and functional adaptability make it indispensable for designing molecules with therapeutic potential across multiple disease areas. As research continues to uncover new applications for this compound, its importance in pharmaceutical chemistry is likely to grow further, driving innovation in both academic and industrial settings.
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